molecular formula C14H25NO4 B131822 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid CAS No. 142247-38-9

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid

Cat. No. B131822
M. Wt: 271.35 g/mol
InChI Key: OAFRZYWOCMCWMM-UHFFFAOYSA-N
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Description

The compound 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is a derivative of piperidine, which is a common structural motif in many biologically active compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. Although the exact compound is not described in the provided papers, similar compounds with the Boc-protected piperidine structure have been synthesized and studied for their potential as intermediates in pharmaceuticals such as crizotinib and vandetanib .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from 4-piperidinecarboxylate. In one study, the carboxylate is protected by di-tert-butyl dicarbonate, followed by reduction with LiAlH4 to yield an intermediate, which then undergoes a substitution reaction to produce the final compound . Another synthesis route involves the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, leading to a Boc-protected piperidine derivative . These methods demonstrate the versatility of piperidine derivatives in synthetic chemistry and their relevance in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structures of Boc-protected piperidine derivatives are confirmed using various spectroscopic techniques such as mass spectrometry (MS), nuclear magnetic resonance (1H NMR), and infrared spectroscopy (FT-IR) . Additionally, the crystal structure can be determined by X-ray diffraction, and computational methods like density functional theory (DFT) calculations can be used to predict and compare molecular structures .

Chemical Reactions Analysis

The Boc-protected piperidine derivatives are intermediates that can undergo further chemical reactions. For instance, they can participate in substitution reactions to introduce additional functional groups, as seen in the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate . These reactions are crucial for the construction of complex molecules with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are determined and compared with literature values to confirm the identity of the synthesized compounds . Chemical properties, including reactivity and stability, are inferred from the structure and the presence of functional groups like the Boc group, which is known to be a stable protecting group under various conditions. Computational studies, including DFT, provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding the physicochemical properties of these compounds .

Scientific Research Applications

  • Scientific Field: Protein Degradation

    • Application Summary : “4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid” is useful as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
    • Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .
    • Results or Outcomes : The use of this compound in PROTAC development could potentially lead to more effective protein degradation, although specific results or quantitative data were not provided in the source .
  • Scientific Field: Organic Chemistry

    • Application Summary : “4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid” is used in the synthesis of other organic compounds .
    • Methods of Application : The compound is obtained from the starting material 2-aminoacetic acid through a series of reactions including esterification, hydrogenizing amination, Dieckmann condensation, decarboxylation, Wittig reaction, and hydrogenation .
    • Results or Outcomes : Under optimized reaction conditions, the yield of “4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid” is 26.4% .
  • Scientific Field: Bioconjugation

    • Application Summary : This compound is used as a rigid linker in the development of PROTACs for targeted protein degradation as well as chemical conjugates .
    • Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .
    • Results or Outcomes : The use of this compound in PROTAC development could potentially lead to more effective protein degradation, although specific results or quantitative data were not provided in the source .
  • Scientific Field: Organic Synthesis

    • Application Summary : “4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid” is used as an intermediate in organic synthesis .
    • Methods of Application : The compound is used in the laboratory research process and chemical production process .
    • Results or Outcomes : The specific results or outcomes depend on the particular synthesis process in which the compound is used .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : This compound is used as an intermediate in the synthesis of various medicinal compounds .
    • Methods of Application : The compound is used in the laboratory research process and chemical production process .
    • Results or Outcomes : The specific results or outcomes depend on the particular synthesis process in which the compound is used .
  • Scientific Field: Bioconjugation

    • Application Summary : “4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid” is used as a rigid linker in the development of PROTACs for targeted protein degradation as well as chemical conjugates .
    • Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .
    • Results or Outcomes : The use of this compound in PROTAC development could potentially lead to more effective protein degradation, although specific results or quantitative data were not provided in the source .

Future Directions

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . This suggests potential future directions in the development of new PROTACs for targeted protein degradation.

properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-7-11(8-10-15)5-4-6-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFRZYWOCMCWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439344
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid

CAS RN

142247-38-9
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142247-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Carboxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An aqueous solution (2 ml) of 700 mg of NaOH was added to 15 ml of a methanol solution of 1.0 g of ethyl 4-(1-t-butyloxycarbonyl-4-piperidyl)butanoate and stirred for 1 hour at room temperature. The methanol was removed by distillation under a reduced pressure, and the residue was made acidic with 1N HCl and then extracted with ethyl acetate. This was washed with brine, dried with magnesium sulfate, and the solvent was removed by distillation under a reduced pressure. Thus, 0.91 g of 4-(1-t-butyloxycarbonyl-4-piperidyl)butanoic acid was obtained as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Sato, H Sugimoto, K Rikimaru, H Imoto… - Bioorganic & Medicinal …, 2014 - Elsevier
GPR119 has emerged as an attractive target for anti-diabetic agents. We identified a structurally novel GPR119 agonist 22c that carries a 5-(methylsulfonyl)indoline motif as an early …
Number of citations: 36 www.sciencedirect.com

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